4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol
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Overview
Description
4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol is a compound belonging to the family of quinone imines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol typically involves the halogenation of corresponding quinone imines . The reaction conditions often include the use of solvents like acetone and benzene, with the reaction mixture being developed under UV light . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include halogens and bases like sodium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology and medicine, it has been studied for its potential anticancer and antimicrobial activities . Additionally, it is used in the industry as a component in dyes and pigments .
Mechanism of Action
The mechanism of action of 4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol involves its interaction with molecular targets in biological systems . It can participate in electron transfer processes, which are crucial for metabolic activities such as photosynthesis . The compound’s effects are mediated through changes in the redox state of cells, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol include other quinone imines such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide . These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific applications and the particular pathways it influences in biological systems .
Properties
CAS No. |
845727-91-5 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-[(4-iminocyclohexa-2,5-dien-1-yl)amino]benzenethiol |
InChI |
InChI=1S/C12H12N2S/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,10,13-15H |
InChI Key |
MKRXZPYMPBAJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C=CC1NC2=CC=C(C=C2)S |
Origin of Product |
United States |
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